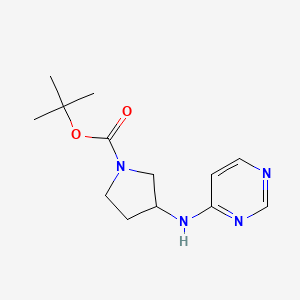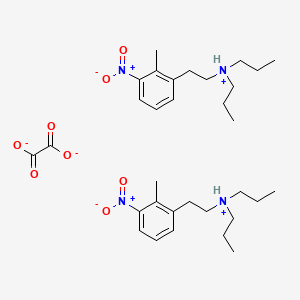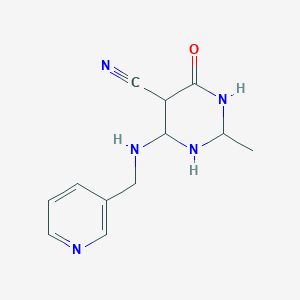![molecular formula C7H15N3 B14782945 4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
4-[(3-Aminopropyl)amino]butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Aminopropyl)amino]butanenitrile is an organic compound with the molecular formula C7H15N3. It is characterized by the presence of both primary and secondary amine groups, as well as a nitrile group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)amino]butanenitrile typically involves the reaction of 3-aminopropylamine with 4-chlorobutanenitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may include advanced purification techniques such as chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
4-[(3-Aminopropyl)amino]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to primary amines.
Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions involving amines.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
科学的研究の応用
4-[(3-Aminopropyl)amino]butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(3-Aminopropyl)amino]butanenitrile involves its interaction with various molecular targets. The primary and secondary amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, modifying the structure and function of target molecules .
類似化合物との比較
Similar Compounds
4-Aminobutyronitrile: Similar structure but lacks the secondary amine group.
3-[(4-Aminobutyl)amino]propanenitrile: Similar structure with different positioning of the amine and nitrile groups.
Uniqueness
4-[(3-Aminopropyl)amino]butanenitrile is unique due to the presence of both primary and secondary amine groups along with a nitrile group. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it valuable in multiple research and industrial applications .
特性
分子式 |
C7H15N3 |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
4-(3-aminopropylamino)butanenitrile |
InChI |
InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,5-7,9H2 |
InChIキー |
FDWCISPMLWVANL-UHFFFAOYSA-N |
正規SMILES |
C(CC#N)CNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)

![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)

![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)


![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)

![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)
![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)
